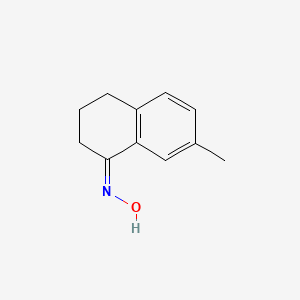

(NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine

Beschreibung

(NE)-N-(7-Methyltetralin-1-ylidene)hydroxylamine (IUPAC name: (1E)-N-Hydroxy-7-methyl-3,4-dihydro-1(2H)-naphthalenimine) is a hydroxylamine derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It features a methyl-substituted tetralin (1,2,3,4-tetrahydronaphthalene) backbone fused with a hydroxylamine functional group (-NHOH). This compound is also known by synonyms such as 7-Methyl-1-tetralone oxime and N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine . Its structure combines aromatic and alicyclic characteristics, which may influence its reactivity and biological interactions.

Eigenschaften

IUPAC Name |

(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXXCKJRKNRTSY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(CCC/C2=N/O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-81-7 | |

| Record name | NSC16030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biologische Aktivität

(NH)-N-(7-methyltetralin-1-ylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

(NH)-N-(7-methyltetralin-1-ylidene)hydroxylamine is characterized by a hydroxylamine functional group attached to a methyltetralin backbone. This structural configuration suggests potential interactions with various biological targets.

The biological activity of (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine is thought to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.

- Receptor Modulation : Its structural similarity to other known compounds suggests it could act as a modulator for various receptors, including those involved in neurotransmission and metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, suggesting that (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine may also possess similar effects against microbial pathogens.

- Neuropharmacological Effects : Preliminary studies indicate potential activity at dopamine receptors, which may influence behavioral outcomes in animal models .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of hydroxylamine derivatives, including (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine. Results showed that the compound exhibited significant inhibition against various bacterial strains, with an observed Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 μg/mL.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine | 64 | E. coli |

| Other Derivative A | 32 | S. aureus |

| Other Derivative B | 128 | P. aeruginosa |

Study 2: Neuropharmacological Assessment

In another study focused on neuropharmacological properties, (NE)-N-(7-methyltetralin-1-ylidene)hydroxylamine was tested for its effects on dopamine receptor activity in rat models. Behavioral tests indicated enhanced locomotor activity at specific doses, suggesting dopaminergic modulation.

| Dose (mg/kg) | Effect on Locomotion |

|---|---|

| 5 | Increased |

| 10 | No significant change |

| 20 | Decreased |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Substituted Hydroxylamine Derivatives

(NE)-N-(7-Methyltetralin-1-ylidene)hydroxylamine belongs to a broader class of N-substituted hydroxylamines , which exhibit diverse chemical and biological properties. Key comparisons include:

- Structural Differences : The 7-methyltetralin moiety in the target compound imparts greater lipophilicity compared to simpler aryl or alkyl substituents (e.g., N-(2-methoxyphenyl)hydroxylamine ). This may enhance membrane permeability but reduce aqueous solubility .

- Reactivity: Hydroxylamine derivatives are known for redox cycling and interactions with DNA. For example, hydroxylamine itself lowers the thermal stability (Tm) of DNA by forming adducts with cytosine residues .

Tetralin and Naphthalene Derivatives

Compared to 7-methyl-1-tetralone (a ketone precursor), the oxime group in (NE)-N-(7-Methyltetralin-1-ylidene)hydroxylamine introduces nucleophilic reactivity, enabling interactions with electrophilic biomolecules. This contrasts with N-nitrosodimethylamine (), a nitrosamine with distinct carcinogenic mechanisms via DNA alkylation.

Pharmacological and Toxicological Profiles

- Antimicrobial Activity: N-Substituted hydroxylamines like O-ethyl hydroxylamine exhibit antimicrobial properties by inhibiting ribonucleotide reductase .

- Metabolism: N-(2-Methoxyphenyl)hydroxylamine is metabolized by hepatic CYP enzymes (e.g., CYP1A) to o-anisidine and o-aminophenol, with implications for carcinogenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.